molecular formula C15H22N2O4S B511543 1-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 691380-75-3

1-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B511543
CAS RN: 691380-75-3
M. Wt: 326.4g/mol
InChI Key: IUKKYEKJQSWKHY-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

The future directions of research into piperidine derivatives are likely to continue to focus on the development of new synthesis methods, the discovery of new potential drugs containing piperidine moiety, and the further exploration of their pharmacological applications .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM reactions .

Mode of Action

In sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that sm cross-coupling reactions are widely used for carbon–carbon bond formation , which is a fundamental process in many biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 3264g/mol, which might influence its pharmacokinetic properties, as molecular weight can affect a drug’s absorption and distribution.

Result of Action

The compound’s potential role in sm cross-coupling reactions suggests it could be involved in the formation of new carbon–carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

It’s worth noting that the conditions under which sm cross-coupling reactions occur are generally mild and tolerant to various functional groups , suggesting that the compound might exhibit stability and efficacy under a range of environmental conditions.

properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-11(2)14(5-4-13(10)21-3)22(19,20)17-8-6-12(7-9-17)15(16)18/h4-5,12H,6-9H2,1-3H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKKYEKJQSWKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

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